molecular formula C9H15N3OS B2732679 [2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol CAS No. 1645538-09-5

[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol

Cat. No.: B2732679
CAS No.: 1645538-09-5
M. Wt: 213.3
InChI Key: QUKZXHGECCPEIZ-UHFFFAOYSA-N
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Description

[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol: is a chemical compound with the molecular formula C9H15N3OS. It is characterized by the presence of a thiadiazole ring, a cyclopentyl group, and a methanol moiety.

Preparation Methods

The synthesis of [2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol: undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol: has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to [2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol include:

The uniqueness of This compound lies in its specific structural configuration, which can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-6-10-9(14-12-6)11-8-4-2-3-7(8)5-13/h7-8,13H,2-5H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKZXHGECCPEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC2CCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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